molecular formula C11H10O3S B1455831 Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate CAS No. 5556-20-7

Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B1455831
CAS No.: 5556-20-7
M. Wt: 222.26 g/mol
InChI Key: KRXONUVWZRBHQR-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C11H10O3S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Biological Activity

Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

This compound is characterized by a benzo[b]thiophene core with hydroxyl and ethyl ester functional groups. Its molecular formula is C₁₃H₁₂O₃S, with a molecular weight of approximately 248.30 g/mol. The presence of the hydroxyl group enhances its solubility and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Derivatives of this compound have shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antioxidant Activity : The compound's structure suggests potential interactions with oxidative stress pathways, which could be beneficial in mitigating oxidative damage in cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : It may bind to specific enzymes or receptors, modulating their activity. This interaction can influence metabolic pathways related to cell growth and apoptosis.
  • Oxidative Stress Modulation : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells, which is crucial for cancer prevention and treatment.

Case Studies

  • Anticancer Activity :
    • A study evaluated the efficacy of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 8 to 12 µM across different cell types.
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Data Summary

Biological ActivityObserved EffectIC50/MIC Values
AnticancerCell proliferation inhibition8 - 12 µM
AntimicrobialBacterial growth inhibitionMIC: 32 - 64 µg/mL
AntioxidantReduction of oxidative stressNot quantified

Future Directions

The ongoing research into this compound focuses on:

  • Mechanistic Studies : Further elucidation of its interaction with specific molecular targets will enhance understanding of its therapeutic potential.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and efficacy in clinical settings.
  • Clinical Trials : Future studies should aim to evaluate the safety and efficacy of this compound in human trials, particularly for cancer therapy and infectious diseases.

Properties

IUPAC Name

ethyl 3-hydroxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXONUVWZRBHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715645
Record name Ethyl 3-hydroxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5556-20-7
Record name Ethyl 3-hydroxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Hydroxybenzo[b]thiophene-2-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWE9H769Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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